molecular formula C20H24FNO3 B6078338 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine

3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine

Cat. No. B6078338
M. Wt: 345.4 g/mol
InChI Key: BCEOCSPVDMGOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine, also known as FPEF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine acts as a selective and potent sigma-1 receptor agonist, meaning that it activates these receptors and enhances their function. Sigma-1 receptors are known to play a role in various physiological processes, including pain perception, neuroprotection, and cell survival. 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine's activation of sigma-1 receptors may lead to changes in these processes, making it a useful tool for studying the physiological effects of sigma-1 receptor activation.
Biochemical and Physiological Effects:
3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been shown to have various biochemical and physiological effects in scientific research studies. For example, 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been shown to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine in lab experiments is its high affinity for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. Additionally, 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine's selectivity for sigma-1 receptors means that it may have fewer off-target effects compared to other compounds that activate these receptors. However, one limitation of using 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research involving 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine. One potential area of study is the role of sigma-1 receptors in pain perception and analgesia, as 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been shown to have analgesic effects in animal models. Additionally, 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine's neuroprotective effects may make it a useful tool for studying the role of sigma-1 receptors in neurodegenerative diseases. Further research is also needed to better understand the biochemical and physiological effects of 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine and its potential applications in various research areas.

Synthesis Methods

3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetonitrile with 5-(methoxymethyl)-2-furoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with piperidine to yield 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine.

Scientific Research Applications

3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been used in various scientific research studies due to its potential applications as a ligand for sigma-1 receptors. Sigma-1 receptors are a type of protein that are involved in various cellular processes, including ion channel regulation, calcium signaling, and protein folding. 3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine has been shown to have a high affinity for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various cellular processes.

properties

IUPAC Name

[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-[5-(methoxymethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3/c1-24-14-18-9-10-19(25-18)20(23)22-11-3-5-16(13-22)8-7-15-4-2-6-17(21)12-15/h2,4,6,9-10,12,16H,3,5,7-8,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEOCSPVDMGOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(3-Fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine

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